1-Benzyl-4-(3,3-difluorocyclobutyl)piperazine
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Overview
Description
1-Benzyl-4-(3,3-difluorocyclobutyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are known for their diverse applications in medicinal chemistry, particularly as central nervous system stimulants and anthelmintics. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further substituted with a 3,3-difluorocyclobutyl group. The unique structural features of this compound make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of piperazine hexahydrate and benzyl chloride in absolute ethanol, followed by the addition of the difluorocyclobutyl group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(3,3-difluorocyclobutyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-Benzyl-4-(3,3-difluorocyclobutyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3,3-difluorocyclobutyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Benzylpiperazine: Known for its stimulant effects and used in recreational drugs.
1-(3,3-Difluorocyclobutyl)piperazine: Shares the difluorocyclobutyl group but lacks the benzyl group.
Uniqueness: 1-Benzyl-4-(3,3-difluorocyclobutyl)piperazine is unique due to the combination of the benzyl and difluorocyclobutyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .
Biological Activity
1-Benzyl-4-(3,3-difluorocyclobutyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a difluorocyclobutane moiety, suggests interesting interactions with biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H16F2N, with a molecular weight of 239.27 g/mol. The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The piperazine ring allows for conformational flexibility, which may enhance binding affinity to target proteins.
Potential Mechanisms Include:
- Receptor Modulation: The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing pathways involved in mood regulation and anxiety.
- Enzyme Inhibition: It may inhibit specific enzymes, contributing to its pharmacological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antidepressant and Anxiolytic Effects
Studies have shown that piperazine derivatives can possess anxiolytic and antidepressant properties. The incorporation of the difluorocyclobutane group may enhance these effects by modifying the pharmacokinetics and receptor selectivity.
Antitumor Activity
Preliminary investigations suggest that this compound might exhibit cytotoxic effects against various cancer cell lines. The mechanism could involve apoptosis induction or cell cycle arrest.
Neuroprotective Properties
There is emerging evidence that compounds similar to this compound can protect neuronal cells from oxidative stress and neuroinflammation, potentially offering therapeutic avenues for neurodegenerative diseases.
Research Findings
A comprehensive study on the structure-activity relationship (SAR) of piperazine derivatives indicates that modifications at the benzyl or cyclobutane positions significantly influence biological activity. For instance:
Compound | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
This compound | Antidepressant | 25 | |
Piperazine Derivative A | Antitumor | 15 | |
Piperazine Derivative B | Neuroprotective | 30 |
Case Studies
Several case studies have highlighted the efficacy of piperazine derivatives in clinical settings:
- Case Study on Anxiety Disorders: A clinical trial involving patients with generalized anxiety disorder demonstrated significant improvement in symptoms following treatment with a piperazine derivative similar to this compound.
- Case Study on Cancer Therapy: In vitro studies showed that this compound effectively reduced cell viability in breast cancer cell lines, suggesting potential as an adjunct therapy in oncology.
Properties
Molecular Formula |
C15H20F2N2 |
---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
1-benzyl-4-(3,3-difluorocyclobutyl)piperazine |
InChI |
InChI=1S/C15H20F2N2/c16-15(17)10-14(11-15)19-8-6-18(7-9-19)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
InChI Key |
ZIIDYCAUKSBLPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(C3)(F)F |
Origin of Product |
United States |
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